Suc-Ala-Leu-Pro-Phe-PNA
Overview
Description
N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phenylalanine 4-nitroanilide, commonly referred to as Suc-ALPF-pNA, is a synthetic peptide substrate used primarily in enzymatic assays. This compound is particularly valuable in the study of proteases, such as chymotrypsin and peptidyl-prolyl isomerases (PPIases), due to its ability to release a chromogenic product upon enzymatic cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-ALPF-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the C-terminal amino acid, phenylalanine, to a solid resin. Subsequent amino acids (proline, leucine, and alanine) are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the attachment of the succinyl group and the 4-nitroanilide moiety .
Industrial Production Methods
Industrial production of Suc-ALPF-pNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Suc-ALPF-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the phenylalanine and 4-nitroanilide groups releases 4-nitroaniline, which can be detected spectrophotometrically due to its yellow color under alkaline conditions .
Common Reagents and Conditions
Enzymes: Chymotrypsin, peptidyl-prolyl isomerases (PPIases), and other proteases.
Buffers: Tris-HCl, HEPES, and phosphate buffers at pH values ranging from 7.0 to 8.5.
Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and distilled water.
Major Products
The major product formed from the enzymatic hydrolysis of Suc-ALPF-pNA is 4-nitroaniline, which serves as a chromogenic indicator in various assays .
Scientific Research Applications
Suc-ALPF-pNA is widely used in scientific research for the following applications:
Enzyme Kinetics: It serves as a substrate in the study of enzyme kinetics, particularly for proteases like chymotrypsin and PPIases.
Protease Activity Assays: Used to measure the activity of proteases in biological samples, including human leukocyte cathepsin G and subtilisin.
Drug Discovery: Employed in high-throughput screening assays to identify potential inhibitors of proteases.
Biochemical Research: Utilized in the investigation of protein folding and the role of PPIases in cellular processes.
Mechanism of Action
The mechanism of action of Suc-ALPF-pNA involves its recognition and cleavage by specific proteases. The peptide bond between the phenylalanine and 4-nitroanilide groups is hydrolyzed, releasing 4-nitroaniline. This reaction is facilitated by the active site of the enzyme, which stabilizes the transition state and lowers the activation energy required for bond cleavage . The released 4-nitroaniline can be quantified spectrophotometrically, providing a measure of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA): Another peptide substrate used in protease assays.
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA): Used to assay elastase activity.
Uniqueness
Suc-ALPF-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like chymotrypsin and PPIases. Its ability to release a chromogenic product upon cleavage allows for easy and accurate measurement of enzyme activity .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t21-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNLNVHDRHWWDQ-ZYEMSUIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Suc-Ala-Leu-Pro-Phe-pNA a significant substrate for FKBP research?
A1: this compound is a particularly reactive substrate for FKBP, as demonstrated by its high kc/Km value of 640,000 M-1 s-1 []. This high reactivity allows researchers to use the substrate at low concentrations, which is crucial for accurately determining the Ki values of tight-binding FKBP inhibitors like FK-506 []. This was previously challenging due to the limitations of available substrates.
Q2: How does the substrate specificity of FKBP differ from that of cyclophilin, another peptidyl prolyl cis-trans isomerase?
A2: While both FKBP and cyclophilin catalyze the isomerization of peptide bonds preceding proline residues, their substrate specificities differ significantly. Research shows that the catalytic efficiency (kc/Km) of cyclophilin remains relatively consistent across a range of substrates with varying amino acid residues at the Xaa position (Suc-Ala-Xaa-Pro-Phe-p-nitroanilide). In contrast, FKBP displays a marked dependence on the identity of the Xaa residue, with kc/Km values varying by over three orders of magnitude []. This difference in substrate specificity suggests that these two enzymes likely play distinct roles in various physiological processes [].
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